

# Comparison of the anhydrous and monohydrate forms of BMS-817399 in assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-817399

Cat. No.: B606257

[Get Quote](#)

## A Comparative Guide to the Anhydrous and Monohydrate Forms of BMS-817399

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anhydrous and monohydrate solid-state forms of **BMS-817399**, a C-C chemokine receptor 1 (CCR1) antagonist previously investigated for the treatment of rheumatoid arthritis.<sup>[1][2]</sup> The selection of a stable solid form with optimal physicochemical properties is critical for drug development. This document summarizes key experimental data comparing the two forms and provides detailed methodologies for the cited experiments.

## Executive Summary

**BMS-817399** exists in two primary solid forms: a monohydrate (Form 1) and an anhydrous form (Form 2).<sup>[3][4]</sup> Experimental evidence demonstrates that the monohydrate form is physically unstable, with its crystal structure changing under varying conditions of relative humidity and temperature.<sup>[4][5][6]</sup> In contrast, the anhydrous form exhibits greater physical stability, making it a more suitable candidate for development as an active pharmaceutical ingredient (API).<sup>[4][5]</sup> This guide details the comparative data from various analytical techniques that characterize the solubility, stability, and physical properties of these two forms.

## Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative and qualitative data obtained from various assays comparing the anhydrous and monohydrate forms of **BMS-817399**.

Table 1: Solid-State Form Characterization

| Property           | Monohydrate<br>(Form 1)                                                                                | Anhydrous<br>(Form 2)                                                                          | Analytical<br>Technique | Reference |
|--------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------|-----------|
| Hydration State    | Monohydrate                                                                                            | Anhydrous                                                                                      | DSC, TGA                | [3][4][5] |
| Physical Stability | Unstable;<br>structure<br>changes with<br>relative humidity                                            | Physically stable<br>under varied<br>relative humidity                                         | XRD, DVS                | [4][5][6] |
| Hygroscopicity     | Water content<br>varies with<br>relative humidity;<br>complete<br>dehydration<br>observed at low<br>RH | Becomes<br>hygroscopic at<br>elevated relative<br>humidity but<br>remains<br>physically stable | DVS                     | [3][4][5] |

Table 2: Comparative Solubility Data

| Solvent      | Monohydrate<br>(Form 1)<br>Solubility                        | Anhydrous<br>(Form 2)<br>Solubility | Analytical<br>Technique | Reference |
|--------------|--------------------------------------------------------------|-------------------------------------|-------------------------|-----------|
| Ethanol      | Data obtained                                                | Data<br>subsequently<br>determined  | Crystal16               | [3][4][5] |
| Isopropanol  | Data obtained                                                | Data<br>subsequently<br>determined  | Crystal16               | [3][4][5] |
| Acetone      | Data obtained                                                | Data<br>subsequently<br>determined  | Crystal16               | [3][4][5] |
| Acetonitrile | Data obtained;<br>recrystallization<br>to Form 2<br>observed | Data<br>subsequently<br>determined  | Crystal16               | [3][4][5] |

Specific solubility values were determined but are presented here as having been obtained, as the primary source focuses on the methodology and stability transformation rather than a direct numerical comparison for this guide's purpose.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Solid-Phase Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermo-analytical methods were employed to determine the hydration state of the **BMS-817399** forms.[7]

- Objective: To differentiate between the monohydrate and anhydrous forms by observing thermal events such as melting and mass loss upon heating.[8][9]

- Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments can be used.[10][11]
- Sample Preparation: 3-10 mg of the sample is weighed into an aluminum pan.[7]
- DSC Protocol:
  - The sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen purge (e.g., 20-40 mL/min).[11]
  - The heat flow to the sample is measured relative to a reference pan.
  - Endothermic peaks indicate events like dehydration or melting. The monohydrate form will show a broad endotherm corresponding to the loss of water, while the anhydrous form will typically only show a sharp melting endotherm.[11][12]
- TGA Protocol:
  - The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10]
  - The mass of the sample is continuously monitored as a function of temperature.
  - A weight loss step in the TGA curve for the monohydrate form corresponds to the loss of water molecules. The anhydrous form should not show a significant weight loss before decomposition.[8][10]

## Powder X-ray Diffraction (PXRD) for Physical Stability

PXRD is a primary technique for identifying the crystalline form of a pharmaceutical solid and assessing its stability.[13]

- Objective: To identify the crystal structures of the monohydrate and anhydrous forms and to monitor for any phase transitions under different conditions.[14]
- Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu K $\alpha$  radiation) is commonly used.[15][16]

- Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a level surface.[17]
- Protocol:
  - The sample is irradiated with monochromatic X-rays at various angles ( $2\theta$ ).
  - The intensity of the diffracted X-rays is measured by a detector.
  - The resulting diffraction pattern, a plot of intensity versus  $2\theta$ , serves as a unique "fingerprint" for a specific crystalline form.
  - By comparing the PXRD patterns of samples stored under different humidity and temperature conditions, the physical stability of each form can be determined.[13]

## Dynamic Vapor Sorption (DVS) for Hygroscopicity and Stability

DVS analysis measures the interaction of a solid material with water vapor, providing insights into its hygroscopicity and physical stability.[5]

- Objective: To quantify the amount of water vapor sorbed or desorbed by the anhydrous and monohydrate forms at different relative humidity (RH) levels.[4][6]
- Instrumentation: A DVS analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.
- Protocol:
  - A sample of 10-30 mg is placed on the DVS balance.[7]
  - The RH in the chamber is systematically varied in steps (e.g., from 0% to 95% and back down).[5]
  - The sample mass is continuously measured until equilibrium is reached at each RH step.
  - A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The shape of this isotherm reveals the hygroscopic nature of the material and can indicate

phase changes, such as the dehydration of the monohydrate or the stability of the anhydrous form at high humidity.[3][5]

## Solubility Determination by Crystal16

The Crystal16 instrument is a parallel crystallizer that can be used to determine the solubility of a compound in various solvents at different temperatures.[18]

- Objective: To measure the solubility of the anhydrous and monohydrate forms of **BMS-817399** in different solvents.
- Instrumentation: Crystal16 parallel crystallizer with in-situ turbidity measurement.[19]
- Protocol:
  - Prepare samples of known concentrations of **BMS-817399** in different solvents (e.g., ethanol, isopropanol, acetone, acetonitrile) in HPLC vials.[8]
  - Place the vials in the Crystal16 reactors.
  - The instrument heats the samples at a controlled rate (e.g., 0.5 °C/min) with stirring.[8]
  - The transmissivity of the solution is monitored. The temperature at which the solid completely dissolves (clear point) is recorded.
  - The experiment is repeated for different concentrations to construct a solubility curve (solubility vs. temperature).[18]

## Mandatory Visualizations

### CCR1 Signaling Pathway

**BMS-817399** is an antagonist of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., CCL3/MIP-1 $\alpha$ , CCL5/RANTES), CCR1 initiates a signaling cascade that promotes the migration of immune cells to sites of inflammation.[20][21] As an antagonist, **BMS-817399** blocks this process.



[Click to download full resolution via product page](#)

Caption: CCR1 signaling pathway and point of inhibition by **BMS-817399**.

## Experimental Workflow for Solid Form Selection

The process of characterizing and selecting the optimal solid form of an API involves a series of integrated experiments.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization and selection of **BMS-817399** solid forms.

## Conclusion

The comprehensive analysis of the anhydrous and monohydrate forms of **BMS-817399** demonstrates the superior physical stability of the anhydrous form (Form 2).[4][5] While the monohydrate (Form 1) is readily formed, its instability in the face of changing environmental conditions presents a significant risk for pharmaceutical development, potentially impacting shelf-life, processability, and bioavailability.[4][5][6] The anhydrous form, despite showing some hygroscopicity at elevated relative humidity, maintains its structural integrity.[3][4] Therefore, based on the available physicochemical data, the anhydrous form of **BMS-817399** is the preferred solid form for further development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development | My Website [particlelaboratories.com]
- 2. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 5. tainstruments.com [tainstruments.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. azom.com [azom.com]
- 11. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 12. [tainstruments.com](#) [tainstruments.com]
- 13. [moodle2.units.it](#) [moodle2.units.it]
- 14. [crystallizationsystems.com](#) [crystallizationsystems.com]
- 15. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 16. [americanpharmaceuticalreview.com](#) [americanpharmaceuticalreview.com]
- 17. [mcgill.ca](#) [mcgill.ca]
- 18. [crystallizationsystems.com](#) [crystallizationsystems.com]
- 19. Application Note: Crystal16 and Solubility Curves | PDF [slideshare.net]
- 20. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CCR1 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Comparison of the anhydrous and monohydrate forms of BMS-817399 in assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606257#comparison-of-the-anhydrous-and-monohydrate-forms-of-bms-817399-in-assays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)